Cas no 118382-70-0 (S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester)

S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is a chiral intermediate widely used in peptide synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability and solubility, facilitating handling in organic reactions. The compound’s stereochemistry (S,S configuration) ensures high enantioselectivity, making it valuable for constructing complex bioactive molecules. The presence of both amino and carbonyl functionalities allows for further derivatization, enabling its incorporation into peptide backbones or as a building block for specialized ligands. Its robust structure minimizes unwanted side reactions, improving yield and purity in multi-step syntheses. This compound is particularly useful in medicinal chemistry for developing targeted therapeutics.
S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester structure
118382-70-0 structure
Product name:S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester
CAS No:118382-70-0
MF:C12H24N2O3
MW:244.330563545227
CID:4683806

S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester
    • S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester
    • Inchi: 1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16)/t8-,10-/m0/s1
    • InChI Key: LRFFERSVIJEJSS-WPRPVWTQSA-N
    • SMILES: O(C(CNC([C@H]([C@@H](C)CC)N)=O)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 271
  • Topological Polar Surface Area: 81.4

S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S140250-100mg
S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester
118382-70-0
100mg
$ 680.00 2022-06-03
TRC
S140250-50mg
S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester
118382-70-0
50mg
$ 410.00 2022-06-03

Additional information on S,S (2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester

S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester: A Comprehensive Overview

S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester (CAS No. 118382-70-0) is a versatile compound with significant applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, also known as S,S-AMPA tert-butyl ester, is a derivative of amino acids and plays a crucial role in various biochemical processes and drug development initiatives.

The structure of S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester consists of a tert-butyl ester group attached to an amino acid derivative. The tert-butyl ester group provides stability and protection to the carboxylic acid moiety, making it an ideal intermediate for synthetic transformations. The amino acid portion, specifically the 2-amino-3-methylpentanoyl group, contributes to the compound's unique biological activity and reactivity.

Recent studies have highlighted the potential of S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester in the development of novel therapeutics. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can be used as a building block for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides. These peptidomimetics have shown promise in treating various diseases, including cancer and neurodegenerative disorders.

In the context of drug discovery, S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester has been utilized in high-throughput screening (HTS) assays to identify potential lead compounds. The tert-butyl ester group enhances the solubility and stability of the compound, making it suitable for use in automated screening platforms. This has led to the identification of several promising candidates for further optimization and preclinical testing.

Moreover, the compound's ability to form stable amide bonds has made it a valuable reagent in solid-phase peptide synthesis (SPPS). In SPPS, S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester can be coupled with other amino acids to form complex peptide sequences with high efficiency and purity. This is particularly important in the production of therapeutic peptides, which require precise control over their structure and function.

The biological activity of S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester has also been explored in various cellular models. Studies have demonstrated that this compound can modulate specific protein-protein interactions, which are crucial for many cellular processes. For example, it has been shown to inhibit the interaction between certain enzymes and their substrates, leading to potential therapeutic applications in metabolic disorders and inflammatory diseases.

In addition to its direct biological effects, S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester serves as a valuable tool for chemical biology research. Its use in probe development has enabled researchers to study protein function and dynamics with unprecedented precision. By labeling this compound with fluorescent or radioactive tags, scientists can track its distribution and interactions within living cells, providing insights into complex biological pathways.

The safety profile of S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester is another important consideration for its use in pharmaceutical research. Extensive toxicological studies have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical reagent, proper handling and storage protocols should be followed to ensure safety and maintain its integrity.

In conclusion, S,S-(2-Amino-3-methylpentanoylamino)acetic acid tert-butyl ester (CAS No. 118382-70-0) is a multifunctional compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent intermediate for synthetic transformations and a valuable tool for studying biological processes. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in the field of chemical biology.

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